molecular formula C28H26N2O5 B075955 5'-O-Trityl-2'-deoxyuridine CAS No. 14270-73-6

5'-O-Trityl-2'-deoxyuridine

Cat. No.: B075955
CAS No.: 14270-73-6
M. Wt: 470.5 g/mol
InChI Key: JJJNFNLUKYZAKI-UHFFFAOYSA-N
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Description

5’-O-Trityl-2’-deoxyuridine is a modified nucleoside analog derived from deoxyuridine. It is characterized by the presence of a trityl group attached to the 5’-hydroxyl group of the deoxyribose sugar.

Scientific Research Applications

5’-O-Trityl-2’-deoxyuridine has a wide range of applications in scientific research:

Future Directions

The unique properties of trityl radicals, including 5’-O-Trityl-2’-deoxyuridine, have expanded their applications in various fields. Their stability under both oxidation and reduction conditions, high relaxation times, and intense narrow lines in the ESR spectra make them promising for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Trityl-2’-deoxyuridine typically involves the protection of the 5’-hydroxyl group of 2’-deoxyuridine with a trityl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trityl ether bond. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of 5’-O-Trityl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, solvent volume, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5’-O-Trityl-2’-deoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected deoxyuridine derivatives and various oxidized or reduced forms of the uracil base .

Mechanism of Action

The mechanism of action of 5’-O-Trityl-2’-deoxyuridine involves its incorporation into DNA during replication. The trityl group provides steric hindrance, which can interfere with the activity of DNA polymerases and other enzymes involved in DNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Trityl-2’-deoxyuridine is unique due to the presence of the trityl group, which provides additional steric bulk and hydrophobicity. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJNFNLUKYZAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321445
Record name MLS003171338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-83-3, 14270-73-6
Record name NSC378650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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